4-Isocyanatobenzoyl chloride
Overview
Description
4-Isocyanatobenzoyl chloride, also known as 4-chloro-N-isocyanato-benzoyl chloride (4-Cl-NCBC) is a versatile and useful reagent used in organic synthesis. It is a colorless solid, soluble in organic solvents, and is one of the most popular reagents for the synthesis of organic compounds. It has a wide range of applications in the chemical, pharmaceutical, and biotechnology industries. 4-Cl-NCBC is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other specialty chemicals.
Scientific Research Applications
Synthesis of Isomeric Isocyanatobenzoic Acid Isocyanatophenyl Esters
4-Isocyanatobenzoyl chloride can be used as a starting reagent in the synthesis of isomeric isocyanatobenzoic acid isocyanatophenyl esters . These esters can be used in various chemical reactions and have potential applications in the development of new materials.
Production of Novel Triaromatic Diisocyanates
This compound plays a crucial role in the synthesis of novel triaromatic diisocyanates based on para-linked ester mesogens . These mesogens are important in the field of liquid crystal technology, which has applications in displays, sensors, and other optical devices.
Creation of Dual-Functional Building Intermediates
4-Isocyanatobenzoyl chloride can be used in the synthesis of a dual-functional building intermediate, 4-(3,3-diethyl-2,4-dioxoazetidin-1-yl)benzoyl chloride (DEDA-BC) . Such intermediates can be used in the production of polymers and other complex organic compounds.
Material Science Research
Due to its unique chemical properties, 4-Isocyanatobenzoyl chloride is often used in material science research . It can be used to modify the properties of materials or to create new materials with desired characteristics.
Chromatography
In the field of chromatography, 4-Isocyanatobenzoyl chloride can be used as a reagent . It can help in the separation and analysis of complex mixtures, contributing to advancements in fields like pharmaceuticals, forensics, and environmental science.
Chemical Synthesis
More generally, 4-Isocyanatobenzoyl chloride is used in various areas of chemical synthesis . Its reactivity and versatility make it a valuable tool in the creation of a wide range of chemical compounds.
Mechanism of Action
Target of Action
As an isocyanate, it is known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
4-Isocyanatobenzoyl chloride, being an isocyanate, reacts with compounds containing active hydrogen atoms. This reaction typically results in the formation of a covalent bond between the nitrogen atom of the isocyanate group and the hydrogen atom of the compound .
Biochemical Pathways
It is known that isocyanates can participate in various chemical reactions, leading to the formation of a wide range of products .
Pharmacokinetics
Due to its reactivity, it is expected to rapidly react in biological systems, potentially affecting its bioavailability .
Result of Action
Due to its reactivity, it can potentially cause cellular damage by reacting with biological molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of compounds with active hydrogen atoms can influence the action, efficacy, and stability of 4-Isocyanatobenzoyl chloride. For instance, higher temperatures and the presence of active hydrogen atoms can increase its reactivity .
properties
IUPAC Name |
4-isocyanatobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-8(12)6-1-3-7(4-2-6)10-5-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXYEMZTQVSTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369849 | |
Record name | 4-Isocyanatobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isocyanatobenzoyl chloride | |
CAS RN |
3729-21-3 | |
Record name | 4-Isocyanatobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Isocyanatobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-Isocyanatobenzoyl chloride utilized in the synthesis of complex molecules?
A1: 4-Isocyanatobenzoyl chloride serves as a vital building block in synthesizing complex molecules, particularly in polyurethane chemistry.
Q2: What are the challenges in working with 4-Isocyanatobenzoyl chloride, and how are they addressed?
A2: While highly useful, working with 4-Isocyanatobenzoyl chloride presents some challenges:
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